4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Description
4-((1H-Imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a benzamide derivative featuring a 1H-imidazole moiety linked via a methylene group to the benzamide core, with a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) substituent on the amide nitrogen. This compound belongs to a class of imidazole-containing molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-20-7-3-5-17-4-1-2-6-19(17)20)18-10-8-16(9-11-18)14-24-13-12-22-15-24/h1-2,4,6,8-13,15,20H,3,5,7,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGPDWVNFLDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole moiety linked to a tetrahydronaphthalene structure via a methylene bridge. Its molecular formula is with a molecular weight of 324.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its structural properties.
- Antimicrobial Properties : Some derivatives show promise against bacterial strains.
The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring may interact with metal ions in enzyme active sites.
- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in tumor cells.
Antitumor Activity
A study evaluated the compound's effects on various cancer cell lines (e.g., MCF-7 and MDA-MB-231). It demonstrated significant antiproliferative activity with IC50 values in the low micromolar range. The mechanism was linked to tubulin polymerization inhibition and subsequent mitotic catastrophe.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | Tubulin inhibition |
| MDA-MB-231 | 74 | Apoptosis induction |
Neuroprotective Effects
In neuroprotection studies, the compound exhibited protective effects against oxidative stress-induced neuronal damage. It was found to upregulate antioxidant enzymes and reduce apoptosis markers.
Antimicrobial Properties
Certain derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Direct imidazole attachment in compounds correlates with stronger antimicrobial and anticancer activities, suggesting that rigid positioning optimizes target interactions .
Substituent Impact :
- The tetralin group in the target compound enhances lipophilicity (calculated logP ~3.5–4.0) compared to simpler aryl groups (e.g., 4-chlorophenyl in other benzamides), which may improve CNS penetration but reduce aqueous solubility .
- Electronegative substituents (e.g., Cl, F in derivatives) are critical for anticancer activity, likely via halogen bonding with cellular targets .
Core Scaffold Differences :
- Benzamide vs. Acetamide : Benzamide derivatives (e.g., target compound) generally exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to acetamides (e.g., 2-(3-butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(tetralin)acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
